molecular formula C18H37NO3 B1253504 6-hydroxysphing-4E-enine

6-hydroxysphing-4E-enine

Cat. No.: B1253504
M. Wt: 315.5 g/mol
InChI Key: LUZYTSCABOWJAC-HLJNGVMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxysphing-4E-enine is a sphingoid base, a class of bioactive lipids integral to plant defense mechanisms. Structurally, it features a hydroxyl group at the C6 position and a trans double bond at the C4 position (Δ⁴E configuration), distinguishing it from related sphingolipids. This compound is biosynthesized in plants under stress conditions, such as pathogen attack, and functions as a signaling molecule to induce systemic acquired resistance (SAR) and programmed cell death (PCD) in infected tissues .

Studies on grapevines (Vitis vinifera) treated with foliar fertilizers or fungicides demonstrated that 6-hydroxysphing-4E-enine accumulates significantly in response to powdery mildew (Erysiphe necator) infection. For instance, LC–MS/MS analyses revealed that grapes treated with Top KP+ plus Nanovatz or the fungicide Folicur (tebuconazole) showed elevated levels of 6-hydroxysphing-4E-enine (p < 0.006) compared to untreated controls . This highlights its role in enhancing plant immunity and mitigating fungal proliferation.

Properties

Molecular Formula

C18H37NO3

Molecular Weight

315.5 g/mol

IUPAC Name

(E,2S,3R)-2-aminooctadec-4-ene-1,3,6-triol

InChI

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(21)13-14-18(22)17(19)15-20/h13-14,16-18,20-22H,2-12,15,19H2,1H3/b14-13+/t16?,17-,18+/m0/s1

InChI Key

LUZYTSCABOWJAC-HLJNGVMWSA-N

Isomeric SMILES

CCCCCCCCCCCCC(/C=C/[C@H]([C@H](CO)N)O)O

Canonical SMILES

CCCCCCCCCCCCC(C=CC(C(CO)N)O)O

Synonyms

6-hydroxy-4-sphingenine
6-hydroxy-sphingosine
6-hydroxysphingosine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The primary structural analogues of 6-hydroxysphing-4E-enine include phytosphingosine and other sphingoid bases. Below is a comparative analysis:

Compound Chemical Class Key Features Role in Plant Defense
6-Hydroxysphing-4E-enine Sphingoid base C6 hydroxylation, Δ⁴E double bond Induces SAR and PCD; antifungal activity against powdery mildew
Phytosphingosine Sphingoid base C4 hydroxylation, saturated sphinganine backbone Activates defense signaling pathways; enhances resistance to biotic stress
Limocitrin Flavonol Glycosylated flavonoid with hydroxyl groups at C3, C5, and C7 Antioxidant activity; indirect defense via reactive oxygen species (ROS) scavenging
Differential Induction Under Treatments

The accumulation of 6-hydroxysphing-4E-enine and phytosphingosine varies depending on treatment regimens:

Treatment 6-Hydroxysphing-4E-enine Phytosphingosine Limocitrin
Top KP+ + Nanovatz ↑↑ (p < 0.006) ↑↑ (p < 0.05) ↑↑ (p < 0.01)
Top KP+ + TruPhos ↑ (p < 0.006) NS NS
Folicur (tebuconazole) ↑↑ (p < 0.006) ↑↑ (p < 0.05) ↑↑ (p < 0.01)
Untreated control Baseline Baseline Baseline

Key observations :

  • Unlike phytosphingosine, 6-hydroxysphing-4E-enine’s Δ⁴E configuration may enhance membrane fluidity, facilitating interaction with pathogen-derived elicitors .
Mechanistic Divergence
  • 6-Hydroxysphing-4E-enine : Triggers PCD in infected cells, limiting pathogen spread. Its hydroxylation pattern may optimize binding to fungal membrane receptors, disrupting hyphal growth .
  • Phytosphingosine : Primarily activates MAP kinase cascades, leading to PR gene expression and SAR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxysphing-4E-enine
Reactant of Route 2
6-hydroxysphing-4E-enine

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